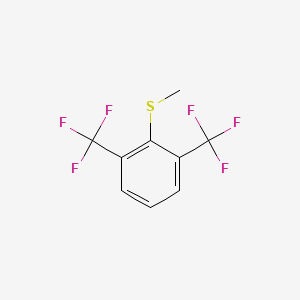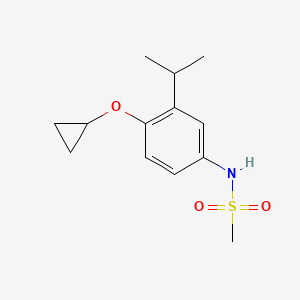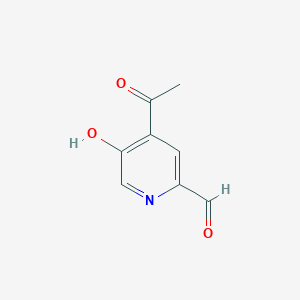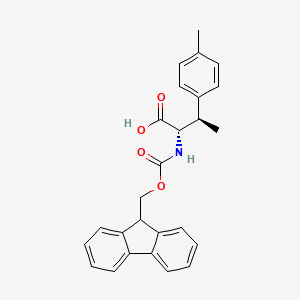
2,6-Bis(trifluoromethyl)thioanisole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-Bis(trifluoromethyl)thioanisole is an organosulfur compound characterized by the presence of two trifluoromethyl groups attached to the aromatic ring and a thioether functional group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Bis(trifluoromethyl)thioanisole typically involves the introduction of trifluoromethyl groups onto a thioanisole backbone. One common method involves the reaction of 2,6-dibromoanisole with trifluoromethylthiolate anion under suitable conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
2,6-Bis(trifluoromethyl)thioanisole undergoes various chemical reactions, including:
Oxidation: The thioether group can be oxidized to form sulfoxides and sulfones.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration and halogenation.
Reduction: The trifluoromethyl groups can be reduced under specific conditions to form corresponding methyl derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in the presence of a catalyst.
Substitution: Nitration using nitric acid and sulfuric acid; halogenation using bromine or chlorine.
Reduction: Lithium aluminum hydride or other strong reducing agents.
Major Products Formed
Oxidation: Formation of sulfoxides and sulfones.
Substitution: Formation of nitro or halogenated derivatives.
Reduction: Formation of methyl derivatives.
科学的研究の応用
2,6-Bis(trifluoromethyl)thioanisole has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Materials Science: Incorporated into polymers and other materials to impart unique properties such as increased thermal stability and chemical resistance.
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design due to its unique electronic properties.
作用機序
The mechanism of action of 2,6-Bis(trifluoromethyl)thioanisole in chemical reactions involves the activation of the thioether group and the electron-withdrawing effects of the trifluoromethyl groups. These effects influence the reactivity of the compound, making it a versatile intermediate in various synthetic pathways. The molecular targets and pathways involved depend on the specific reaction and conditions employed.
類似化合物との比較
Similar Compounds
- 2,6-Bis(trifluoromethyl)aniline
- 2,6-Bis(trifluoromethyl)benzoic acid
- 2,5-Bis(trifluoromethyl)thiophene
Uniqueness
2,6-Bis(trifluoromethyl)thioanisole is unique due to the presence of both trifluoromethyl groups and a thioether functional group. This combination imparts distinct electronic and steric properties, making it a valuable compound in various chemical transformations and applications.
特性
分子式 |
C9H6F6S |
|---|---|
分子量 |
260.20 g/mol |
IUPAC名 |
2-methylsulfanyl-1,3-bis(trifluoromethyl)benzene |
InChI |
InChI=1S/C9H6F6S/c1-16-7-5(8(10,11)12)3-2-4-6(7)9(13,14)15/h2-4H,1H3 |
InChIキー |
FHCJMRNRIFNQAS-UHFFFAOYSA-N |
正規SMILES |
CSC1=C(C=CC=C1C(F)(F)F)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![2-(Benzylsulfanyl)[1]benzothieno[3,2-d]pyrimidin-4-ol](/img/structure/B14850159.png)




